molecular formula C14H24IN B14711437 2-Methyl-1-octylpyridin-1-ium iodide CAS No. 13515-66-7

2-Methyl-1-octylpyridin-1-ium iodide

Cat. No.: B14711437
CAS No.: 13515-66-7
M. Wt: 333.25 g/mol
InChI Key: KMVOOKOZLJDARA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-octylpyridin-1-ium iodide typically involves the alkylation of 2-methylpyridine with 1-iodooctane. The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The reaction mixture is then purified by recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same alkylation reaction, but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-octylpyridin-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include 2-Methyl-1-octylpyridin-1-ium chloride, bromide, or hydroxide.

    Oxidation and Reduction: Products vary depending on the specific reaction but may include oxidized or reduced forms of the pyridinium ion.

    Complex Formation: Metal-pyridinium complexes with varying stoichiometries.

Scientific Research Applications

2-Methyl-1-octylpyridin-1-ium iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-octylpyridin-1-ium iodide involves its ability to interact with biological membranes and proteins. The positively charged pyridinium ion can disrupt membrane integrity, leading to cell lysis. Additionally, it can form complexes with proteins, altering their structure and function. These interactions are mediated through electrostatic and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-methylpyridinium iodide: Used as a reagent in organic synthesis for activating hydroxy groups.

    1,2,5-Trimethylpyrazin-1-ium iodide:

Uniqueness

2-Methyl-1-octylpyridin-1-ium iodide is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly effective in applications requiring phase-transfer catalysis and membrane interactions. Its ability to form stable complexes with a variety of compounds further enhances its versatility .

Properties

CAS No.

13515-66-7

Molecular Formula

C14H24IN

Molecular Weight

333.25 g/mol

IUPAC Name

2-methyl-1-octylpyridin-1-ium;iodide

InChI

InChI=1S/C14H24N.HI/c1-3-4-5-6-7-9-12-15-13-10-8-11-14(15)2;/h8,10-11,13H,3-7,9,12H2,1-2H3;1H/q+1;/p-1

InChI Key

KMVOOKOZLJDARA-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[N+]1=CC=CC=C1C.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.